molecular formula C7H9BrN2O2 B1369014 methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate CAS No. 1005566-07-3

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Cat. No.: B1369014
CAS No.: 1005566-07-3
M. Wt: 233.06 g/mol
InChI Key: OQTCOFRTCLKRKC-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C7H9BrN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain kinases by competing with ATP for binding to the active site . This inhibition can result in downstream effects on cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may contribute to the observed effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation of organic substances . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its biological effects, with higher concentrations potentially leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the methyl 2-bromopropanoate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate
  • Methyl 2-(4-fluoro-1H-pyrazol-1-yl)propanoate
  • Methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Uniqueness

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo. The bromine atom can be readily substituted with other nucleophiles, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(4-bromopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTCOFRTCLKRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium hydride (0.12 g, 4.9 mmol) was added to a solution of 4-bromo-4H-pyrazole (0.60 g, 4.1 mmol) in DMF (10 mL). After stirring for 10 minutes, a solution of 2-chloro-propionic acid methyl ester in DMF (4 mL) was added. After stirring for 4 hours, the reaction was partitioned between ethyl acetate and water. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over MgSO4 and concentrated by rotary evaporation. The residue was purified by silica gel chromatography using gradient elution of ethyl acetate and hexanes to afford 2-(4-bromo-pyrazol-1-yl)-propionic acid methyl ester (733 mg, 77%).
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
4-bromo-4H-pyrazole
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (0.20 g, 0.91 mmol) in MeOH (4.0 mL) was added conc H2SO4 (0.20 mL) and the resulting reaction mixture was heated to 68° C. for 2 h. After the completion of reaction (TLC monitoring), the solvent was evaporated and the residue was basified with saturated NaHCO3 solution followed by extraction with EtOAc (3×25.0 mL). The combined organics was dried (Na2SO4), filtered and concentrated to obtain the desired product (0.175 g, 82%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
82%

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